molecular formula C13H23N B15282723 4-(Cyclohexylmethylene)azepane

4-(Cyclohexylmethylene)azepane

Cat. No.: B15282723
M. Wt: 193.33 g/mol
InChI Key: ZAGQCMVPNSEHIF-ACCUITESSA-N
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Description

4-(Cyclohexylmethylene)azepane is a seven-membered heterocyclic compound containing a nitrogen atom within its ring structure. This compound is notable for its unique structural features, which include a cyclohexylmethylene group attached to the azepane ring. The presence of the nitrogen atom in the ring imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethylene)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylmethylene bromide with azepane in the presence of a base such as potassium carbonate. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic processes. For instance, palladium-catalyzed decarboxylation reactions have been employed to produce azepane derivatives under mild conditions with high yields . These methods are advantageous due to their scalability and the ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclohexylmethylene)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclohexylmethylene group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated azepane derivatives.

    Substitution: N-alkyl or N-acyl azepane derivatives.

Scientific Research Applications

4-(Cyclohexylmethylene)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethylene)azepane and its derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the azepane ring can form hydrogen bonds or coordinate with metal ions, facilitating binding to biological targets. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects. For example, azepane derivatives have been shown to inhibit glycosidases, enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

    Azepane: A saturated analog of 4-(Cyclohexylmethylene)azepane, lacking the cyclohexylmethylene group.

    Azepine: An unsaturated analog with a double bond in the ring structure.

    Oxepane: A seven-membered ring compound with an oxygen atom instead of nitrogen.

    Thiepane: A seven-membered ring compound with a sulfur atom instead of nitrogen.

Uniqueness: this compound is unique due to the presence of the cyclohexylmethylene group, which imparts additional steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse derivatives compared to its analogs .

Properties

Molecular Formula

C13H23N

Molecular Weight

193.33 g/mol

IUPAC Name

(4E)-4-(cyclohexylmethylidene)azepane

InChI

InChI=1S/C13H23N/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h11-12,14H,1-10H2/b13-11+

InChI Key

ZAGQCMVPNSEHIF-ACCUITESSA-N

Isomeric SMILES

C1CCC(CC1)/C=C/2\CCCNCC2

Canonical SMILES

C1CCC(CC1)C=C2CCCNCC2

Origin of Product

United States

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